molecular formula C14H17BO2 B11742239 6-Tert-butylnaphthalen-2-ylboronic acid

6-Tert-butylnaphthalen-2-ylboronic acid

Cat. No.: B11742239
M. Wt: 228.10 g/mol
InChI Key: DKMIYJUWGMDDTA-UHFFFAOYSA-N
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Description

(6-tert-Butylnaphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a naphthalene ring substituted with a tert-butyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-tert-butylnaphthalen-2-yl)boronic acid typically involves the borylation of a naphthalene derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 6-tert-butylnaphthalene-2-bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate can yield (6-tert-butylnaphthalen-2-yl)boronic acid .

Industrial Production Methods

Industrial production methods for (6-tert-butylnaphthalen-2-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(6-tert-Butylnaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium hydroxide, used to facilitate the borylation and coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Mechanism of Action

The mechanism of action of (6-tert-butylnaphthalen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-tert-Butylnaphthalen-2-yl)boronic acid is unique due to the presence of the tert-butyl group, which can influence the compound’s reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a role in selectivity and yield .

Properties

Molecular Formula

C14H17BO2

Molecular Weight

228.10 g/mol

IUPAC Name

(6-tert-butylnaphthalen-2-yl)boronic acid

InChI

InChI=1S/C14H17BO2/c1-14(2,3)12-6-4-11-9-13(15(16)17)7-5-10(11)8-12/h4-9,16-17H,1-3H3

InChI Key

DKMIYJUWGMDDTA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C)(O)O

Origin of Product

United States

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